Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

Organic Synthesis Process Chemistry HIV Therapeutics

Sourcing a reliable pyrimidine intermediate for thienopyrimidine scaffolds often involves multi-step routes with poor yields. Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2) resolves this bottleneck through its unique 2-mercapto, 4-amino, and 5-carboxylate substitution pattern. - Enables direct, regioselective cyclization to thieno[2,3-d]pyrimidines, eliminating protection/deprotection steps. - Documented 92% yield improvement over alternative routes in NNRTI intermediate synthesis. - Consistent ≥98% purity (HPLC) with lot-specific COA; bulk quantities (g to kg) available from ISO-certified supply chain.

Molecular Formula C7H9N3O2S
Molecular Weight 199.23 g/mol
CAS No. 774-07-2
Cat. No. B015385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-mercaptopyrimidine-5-carboxylate
CAS774-07-2
SynonymsEthyl 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid, Ethyl Ester
Molecular FormulaC7H9N3O2S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)N=C1)N
InChIInChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13)
InChIKeyDKTWKRWWQKVQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-2-Mercaptopyrimidine-5-Carboxylate Sourcing Overview


Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2) is a heterocyclic pyrimidine derivative with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol [1]. Its key structural features include a 2-mercapto (-SH) group, a 4-amino (-NH2) group, and a 5-carboxylate ethyl ester (-COOC2H5) group, which make it a versatile intermediate for synthesizing fused heterocyclic compounds such as thienopyrimidines [2]. It is available from major chemical suppliers with a typical purity of 97-98% and a melting point range of 261-263°C .

Analogs Cannot Substitute Ethyl 4-Amino-2-Mercaptopyrimidine-5-Carboxylate


In the synthesis of complex heterocyclic scaffolds like thienopyrimidines, the specific substitution pattern on the pyrimidine ring dictates reactivity, regioselectivity, and the downstream pharmacophore [1]. While simple analogs like unsubstituted 2-mercaptopyrimidine or 4-amino-2-mercaptopyrimidine lack the crucial 5-carboxylate group, compounds with alternative ester groups (e.g., methyl) or different substitution patterns may lead to altered reaction kinetics, different cyclization outcomes, or require more forcing conditions, impacting overall yield and purity . Furthermore, generic alternatives often lack the established supply chain quality and documented performance metrics in key synthetic routes, as detailed below .

Quantitative Evidence for Ethyl 4-Amino-2-Mercaptopyrimidine-5-Carboxylate


Yield Advantage in Doravirine Synthesis

In the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor Doravirine, ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is utilized as a key intermediate. A case study reported a 92% yield improvement compared to a previous synthesis route for a leading pharmaceutical company .

Organic Synthesis Process Chemistry HIV Therapeutics

Selective Thienopyrimidine Synthesis

The compound is specifically described as 'particularly useful' for synthesizing thienopyrimidines and other fused heterocycles, which are prominent scaffolds in medicinal chemistry [1]. This is due to the unique positioning of the mercapto, amino, and ester groups, which enables selective, stepwise cyclization that is not possible with simpler 2-mercaptopyrimidine analogs lacking the 5-carboxylate group .

Medicinal Chemistry Heterocyclic Chemistry Kinase Inhibitors

Thermal Stability vs. Carboxylic Acid Analog

The ethyl ester derivative exhibits a significantly higher melting point (261-263°C) compared to its corresponding carboxylic acid analog (240-242°C) . This is consistent with reduced intermolecular hydrogen bonding in the ester form, which can correlate with improved thermal stability and handling properties.

Process Safety Storage Stability Material Science

Cytotoxicity and DNA Repair Inhibition

Derivatives of the mercaptopyrimidine class, such as SCR116 and SCR132, have shown significantly improved cytotoxicity compared to the lead compound SCR7. These derivatives exhibited up to a 27-fold lower IC50 in cancer cell lines and enhanced inhibition of nonhomologous end joining (NHEJ), a key DNA repair pathway [1].

Anticancer Research DNA Damage Response Chemical Biology

Procurement Scenarios for Ethyl 4-Amino-2-Mercaptopyrimidine-5-Carboxylate


HIV NNRTI Synthesis Process R&D

Procurement for scale-up of Doravirine or related non-nucleoside reverse transcriptase inhibitors (NNRTIs). The documented 92% yield improvement over previous routes makes this specific pyrimidine derivative a high-value starting material for process optimization and cost reduction.

Thienopyrimidine Library Synthesis

Sourcing for medicinal chemistry programs focused on kinase inhibition or other targets where thieno[2,3-d]pyrimidines are a core scaffold. The unique substitution pattern of the target compound enables direct, selective cyclization, avoiding multi-step routes required for alternative starting materials [1].

Anticancer Lead Optimization

Use as a starting material for synthesizing and screening novel mercaptopyrimidine derivatives. Class-level data indicates that derivatives of this scaffold can achieve low-micromolar to nanomolar IC50 values in cancer cell lines and potently inhibit DNA repair pathways [2]. The ethyl ester group allows for facile hydrolysis to the corresponding acid, enabling further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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